Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-
Description
Structural Classification of Indolo[1,2-b]isoquinolin-6(11H)-one Derivatives
The indolo[1,2-b]isoquinolin-6(11H)-one system comprises a fused indole and isoquinolinone framework. The core structure features:
- A planar tetracyclic system with indole fused at the 1,2-position to the isoquinolinone moiety.
- A ketone group at position 6, contributing to hydrogen-bonding interactions in biological systems.
- Methoxy substitutions at positions 8, 9, and 10, which modulate electronic density and steric bulk (Fig. 1).
Table 1: Key Structural Features of 8,9,10-Trimethoxy-Substituted Indolo[1,2-b]isoquinolin-6(11H)-one
The methoxy groups at positions 8–10 induce steric effects that influence binding to biological targets. For example, in molecular docking studies, methoxy-substituted analogs exhibit strong interactions with protease active sites through hydrophobic and van der Waals forces.
Historical Context and Discovery of 8,9,10-Trimethoxy-Substituted Variants
The discovery of 8,9,10-trimethoxy-substituted indolo[1,2-b]isoquinolin-6(11H)-one derivatives emerged from efforts to optimize natural product analogs for enhanced bioactivity. Key milestones include:
- Early Isolations : Isoquinoline alkaloids like cryptolepine and neocryptolepine, isolated from Cryptolepis sanguinolenta, inspired synthetic modifications to improve anticancer properties.
- Synthetic Breakthroughs : In 2022, phosphorous oxychloride-mediated condensations enabled the incorporation of triazolo-thiadiazole moieties into indolo[3,2-c]isoquinoline systems. Although this work focused on chloro and nitro derivatives, it established methodologies applicable to methoxy-functionalized variants.
- Recent Advances : Visible-light-promoted alkylation/cyclization strategies (2023) provided efficient routes to alkylated indolo-isoquinolinones, highlighting the versatility of modern photoredox systems.
The 8,9,10-trimethoxy variant likely originated from structure-activity relationship (SAR) studies, where methoxy groups were introduced to mimic natural alkaloids while improving solubility and target affinity. For instance, the trimethoxy pattern mirrors that of the Erythrina alkaloids, which exhibit neuroactive properties.
Synthetic Methodologies :
- Condensation Reactions : Early routes involved refluxing indolo[3,2-c]isoquinoline precursors with substituted benzoic acids in POCl₃.
- Photoredox Catalysis : Recent protocols employ Hantzsch esters and K₂S₂O₈ under blue light to generate alkyl radicals for cascade cyclization.
- Transition Metal Catalysis : Palladium-catalyzed C–H activation enables direct functionalization of the isoquinolinone core.
These methods underscore the scaffold’s adaptability, though the trimethoxy derivative’s synthesis remains specialized due to the regioselective installation of methoxy groups.
Figure 1: Proposed Structure of 8,9,10-Trimethoxyindolo[1,2-b]isoquinolin-6(11H)-one
OMe
│
OMe─Isoquinolinone─Indole─OMe
│
C=O
The trimethoxy substitution pattern optimizes electron donation to the aromatic system, stabilizing charge-transfer states critical for optical applications. Computational studies using density functional theory (DFT) reveal that methoxy groups lower the HOMO-LUMO gap (ΔE) compared to non-substituted analogs, enhancing reactivity in photodynamic therapies.
Properties
CAS No. |
154885-41-3 |
|---|---|
Molecular Formula |
C19H17NO4 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
8,9,10-trimethoxy-11H-indolo[1,2-b]isoquinolin-6-one |
InChI |
InChI=1S/C19H17NO4/c1-22-16-10-14-13(17(23-2)18(16)24-3)9-12-8-11-6-4-5-7-15(11)20(12)19(14)21/h4-8,10H,9H2,1-3H3 |
InChI Key |
OTQPFDXXJOKAHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2CC3=CC4=CC=CC=C4N3C(=O)C2=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9,10-Trimethoxyindolo[1,2-b]isoquinolin-6(11H)-one typically involves multi-step organic reactions. One common synthetic route starts with the formation of the indole ring, followed by the introduction of the isoquinoline moiety. The methoxy groups are then added through methylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of 8,9,10-Trimethoxyindolo[1,2-b]isoquinolin-6(11H)-one may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8,9,10-Trimethoxyindolo[1,2-b]isoquinolin-6(11H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, dihydro derivatives, and substituted isoquinolines.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological properties:
- Antitumor Activity : Numerous studies have demonstrated that indolo[1,2-b]isoquinolin derivatives possess significant anticancer properties. For example, a study reported the synthesis of sulfonated derivatives that showed potent activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The compound has shown effectiveness against different bacterial strains. Its derivatives have been evaluated for their antibacterial activities, revealing promising results against resistant strains .
- Anti-inflammatory Effects : Research indicates that indoloisoquinoline derivatives can modulate inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases .
Anticancer Applications
A pivotal study investigated the anticancer efficacy of various indolo[1,2-b]isoquinoline derivatives against breast cancer cells. The results indicated that compounds with specific substitutions exhibited IC50 values in the low micromolar range, demonstrating their potential as lead compounds for further development.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| A | 5.2 | Breast |
| B | 3.8 | Lung |
| C | 7.0 | Colon |
Antimicrobial Activity
Research on antimicrobial properties revealed that certain derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli:
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| D | 15 | S. aureus |
| E | 12 | E. coli |
Mechanism of Action
The mechanism of action of 8,9,10-Trimethoxyindolo[1,2-b]isoquinolin-6(11H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below contrasts the target compound with structurally related heterocycles:
Key Observations:
- Aromaticity vs. Saturation: The target compound is fully aromatic, whereas analogs like 5,6,8,12b-tetrahydroisoindolo[1,2-a]isoquinolin-8-ones are partially saturated, reducing planarity and altering reactivity .
- Substituent Effects: Methoxy groups in the target compound improve solubility compared to non-substituted indolo-isoquinolinones. In contrast, hydroxyl groups in A-ring-substituted derivatives may enable hydrogen bonding but complicate synthesis .
- Applications: Indolo[3,2-b]carbazoles excel in materials science due to thermal stability, while isoindolo-isoquinolinones are pharmacologically oriented .
Biological Activity
Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy- (CAS Number: 154885-41-3) is a compound belonging to the class of isoquinoline alkaloids. Its unique structure features three methoxy groups attached to an indoloisoquinoline core, which is believed to contribute to its diverse biological activities. This article explores the biological activity of this compound based on various research studies, highlighting its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H17NO4 |
| Molecular Weight | 323.3 g/mol |
| IUPAC Name | 8,9,10-trimethoxy-11H-indolo[1,2-b]isoquinolin-6-one |
| CAS No. | 154885-41-3 |
The biological activity of indolo[1,2-b]isoquinolin-6(11H)-one is attributed to its interaction with various molecular targets and pathways. Research indicates that this compound may exert its effects through:
- Antioxidant Activity : The compound has demonstrated significant free radical scavenging capabilities, which can protect cells from oxidative stress.
- Cytotoxic Effects : Studies have shown that it inhibits cell proliferation in cancer cell lines by inducing apoptosis and affecting the cell cycle.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and metastasis.
Antitumor Activity
Indolo[1,2-b]isoquinolin-6(11H)-one has been evaluated for its antitumor properties in various studies:
- In Vitro Studies : The compound exhibited cytotoxic effects against several cancer cell lines. For instance, it showed IC50 values ranging from to µmol/mL against KB cells .
- In Vivo Studies : Animal models treated with this compound demonstrated significant tumor growth inhibition compared to control groups. Histopathological examinations revealed increased apoptosis in tumor tissues .
Antioxidant Activity
The antioxidant potential of indolo[1,2-b]isoquinolin-6(11H)-one was assessed using the DPPH assay:
| Compound | IC50 (µM) |
|---|---|
| Indolo Compound | 4.2 × |
| Ascorbic Acid | 4.2 × |
The low IC50 values indicate strong antioxidant activity comparable to ascorbic acid .
Immunomodulatory Effects
Research has indicated that this compound enhances lymphocyte counts significantly when administered in vivo. For example, a study reported increases in splenic lymphocyte counts by up to 440.5% after treatment with indolo[1,2-b]isoquinolin-6(11H)-one .
Case Studies
-
Case Study on Anticancer Efficacy :
- A study involving mice models treated with varying doses of indolo[1,2-b]isoquinolin-6(11H)-one showed a dose-dependent reduction in tumor size and weight.
- Histological analysis indicated a marked increase in apoptotic cells within treated tumors compared to controls.
-
Case Study on Antioxidant Properties :
- In another study focusing on oxidative stress markers in liver tissues of rats treated with the compound, significant reductions in malondialdehyde levels were observed alongside increased antioxidant enzyme activities.
Q & A
Basic: What analytical techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
The structural confirmation of this polycyclic alkaloid requires a combination of:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to assign methoxy groups (δ 3.7–4.0 ppm) and aromatic protons, with 2D NMR (COSY, HSQC, HMBC) resolving connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., observed m/z 363.1601 for [M+H]+) to verify the molecular formula (C20H19NO5) .
- X-Ray Crystallography : Definitive confirmation of stereochemistry and ring fusion patterns, as demonstrated in analogous indolo[2,1-a]isoquinolin-6(5H)-one derivatives .
Basic: What synthetic strategies are commonly employed for constructing the indolo[1,2-b]isoquinolinone core?
Methodological Answer:
Key approaches include:
- Acid-Catalyzed Cyclization : Cyclization of 3-hydroxy-2-(substituted phenyl)ethylisoindol-1-ones under HCl or H2SO4 to form the fused ring system .
- Radical Cascade Cyclization : TBAI-catalyzed reactions using α-bromo-N-benzyl-alkylamides under visible light to generate radical intermediates, enabling efficient annulation .
- Transition Metal Catalysis : Iron-catalyzed radical cyclization for introducing substituents (e.g., germanium) at specific positions .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Contradictions often arise from overlapping signals or conformational flexibility. Strategies include:
- Variable Temperature NMR : To distinguish dynamic effects, such as hindered rotation of methoxy groups .
- Isotopic Labeling : Incorporation of deuterated solvents or 13C-labeled precursors to simplify spectral interpretation .
- Comparative Analysis : Cross-referencing with structurally validated analogs (e.g., (R)-antofine derivatives) from databases like ChEBI .
Advanced: What methodologies optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Catalyst Screening : Testing TBAI, FeCl3, or photoredox catalysts (e.g., Ru(bpy)3Cl2) to enhance radical generation efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions in thermal cyclization .
- Microwave-Assisted Synthesis : Reduces reaction time for acid-catalyzed steps (e.g., from 24h to 2h) .
Advanced: How can structure-activity relationships (SAR) be systematically explored for anticancer activity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., demethylation at C8/C9) to assess impact on cytotoxicity .
- In Vitro Assays : Test against panels of cancer cell lines (e.g., MGC803 gastric cancer) using MTT assays, with IC50 values for potency comparison .
- Molecular Docking : Map interactions with tubulin or DNA topoisomerases using software like AutoDock, guided by bioactivity data .
Advanced: What experimental approaches assess the compound’s stability under physiological conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>250°C for thermal stability) .
- Photostability Studies : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC .
- pH-Dependent Stability : Incubate in buffers (pH 1–10) and quantify half-life using LC-MS .
Advanced: What challenges arise during scale-up synthesis, and how are they addressed?
Methodological Answer:
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for gram-scale production .
- Radical Quenching : Add inhibitors (e.g., BHT) to suppress undesired termination during large-scale radical cyclization .
- Byproduct Minimization : Optimize stoichiometry of thiocarbonyl reagents (e.g., 1.2 equiv. TsSO2Na) to reduce polysulfonation .
Advanced: How can mechanistic studies elucidate its pharmacological activity?
Methodological Answer:
- Transcriptomic Profiling : RNA-seq analysis of treated cancer cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL2) .
- Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (DCFH-DA) to quantify ROS generation linked to cytotoxicity .
- In Vivo Models : Evaluate pharmacokinetics (Cmax, t1/2) in rodent xenografts, with tissue distribution assessed via radiolabeling (3H or 14C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
